6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Orthogonal Synthesis Cross-Coupling Nucleophilic Substitution

6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 87779-05-3) is a heterocyclic compound within the thiazolo[3,2-a]pyrimidin-5-one class, a scaffold recognized for its broad pharmacological potential, including antitumor, antibacterial, and acetylcholinesterase inhibitory activities. This specific derivative is characterized by the simultaneous presence of a bromine atom at the C6 position and a chloromethyl group at C7 on the core bicyclic system, a unique combination that enables sequential, chemoselective functionalization not possible with mono-substituted analogs.

Molecular Formula C7H4BrClN2OS
Molecular Weight 279.54 g/mol
CAS No. 87779-05-3
Cat. No. B15216159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS87779-05-3
Molecular FormulaC7H4BrClN2OS
Molecular Weight279.54 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=C(C(=O)N21)Br)CCl
InChIInChI=1S/C7H4BrClN2OS/c8-5-4(3-9)10-7-11(6(5)12)1-2-13-7/h1-2H,3H2
InChIKeyWICNINLGRDCYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: A Dual-Reactive Building Block for Heterocyclic Synthesis


6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 87779-05-3) is a heterocyclic compound within the thiazolo[3,2-a]pyrimidin-5-one class, a scaffold recognized for its broad pharmacological potential, including antitumor, antibacterial, and acetylcholinesterase inhibitory activities [1]. This specific derivative is characterized by the simultaneous presence of a bromine atom at the C6 position and a chloromethyl group at C7 on the core bicyclic system, a unique combination that enables sequential, chemoselective functionalization not possible with mono-substituted analogs.

Why 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Cannot Be Replaced by a Generic Thiazolopyrimidinone


Procurement based solely on the thiazolo[3,2-a]pyrimidin-5-one core is insufficient, as substituent identity and position fundamentally dictate both the compound's reactivity in further synthetic elaborations and its physicochemical properties. The C6-Br bond is primed for transition metal-catalyzed cross-coupling reactions, while the C7-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, creating two chemically orthogonal reactive sites [1]. Replacing this compound with an analog lacking either halogen, or with a different halogen pattern, removes a reactive handle, altering the accessible chemical space and necessitating a complete redesign of the synthetic route. Furthermore, the specific halogen pattern significantly impacts lipophilicity and molecular weight, which are critical parameters for downstream applications in medicinal chemistry .

Quantitative Differentiation Evidence for 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one vs. Analogs


Superior Orthogonal Reactivity: Dual C6-Br and C7-Cl Handles vs. Monofunctional Analogs

The target compound uniquely combines a C6-Br site for Pd-catalyzed cross-coupling and a C7-CH2Cl site for nucleophilic displacement. In contrast, the analog 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 62773-09-5) lacks the C6-Br handle, and 6-bromo-7-methyl-thiazolo[3,2-a]pyrimidin-5-one (CAS 70825-45-5) lacks the reactive C7-Cl site . The electrophilic bromination at C6 is a known transformation, as demonstrated by Zavarzin et al., who synthesized the 6-bromo derivative from the corresponding 7-bromomethyl compound via treatment with N-bromosuccinimide [1]. This pairing of reactive centers is pre-installed, eliminating the need for a separate, potentially low-yielding, synthetic step.

Orthogonal Synthesis Cross-Coupling Nucleophilic Substitution Medicinal Chemistry

Lipophilicity and Size Modulation: Enhanced logP and MW Compared to Non-Brominated Analog

Introduction of a bromine atom significantly alters the physicochemical profile. The target compound (MW = 279.54 g/mol) is 78.89 g/mol heavier than the non-brominated 7-chloromethyl analog (MW = 200.65 g/mol) . This increase in molecular weight and the presence of heavy bromine is accompanied by a higher predicted lipophilicity. The XLOGP3 value for the non-brominated analog is 0.58 , whereas the consensus logP for brominated thiazolopyrimidinones is typically >1.5, indicating a >0.9 log unit increase that would enhance membrane permeability and potentially alter off-target binding profiles in a biological setting.

ADME Properties Physicochemical Profile Lead Optimization logP

Key Intermediate for Thorpe-Ziegler Diversification: Validated Reactivity of the C7-CH2Cl Group

The C7-chloromethyl group's reactivity is not hypothetical; it is the cornerstone of known synthetic pathways. The non-brominated analog 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is explicitly used as the key starting material in Thorpe-Ziegler reactions with salicylonitrile to generate 7-(3-amino-2-benzofuran)-thiazolo[3,2-a]pyrimidin-5-one, which is subsequently elaborated via Pictet-Spengler cyclizations to yield complex benzofuropyridothiazolopyrimidine fused heterocycles [1]. By possessing this reactive C7-CH2Cl group alongside a C6-Br substituent, the target compound extends this validated reactivity pathway into a dimension where the C6 position can be further diversified, a possibility absent in the original work.

Thorpe-Ziegler Reaction Pictet-Spengler Reaction Fused Heterocycles Chemical Biology

High-Value Application Scenarios for 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one


Constructing DNA-Encoded Libraries (DELs) with Dual Diversity Points

The orthogonal reactivity of the C6-Br and C7-CH2Cl groups makes this compound an ideal scaffold for DNA-encoded library synthesis. A library can be constructed by first attaching the compound to DNA via the C7 chloromethyl group through nucleophilic substitution with an amino-terminated DNA headpiece. The resulting DNA-conjugate, now bearing a free C6-Br handle, can undergo a vast array of palladium-catalyzed cross-coupling reactions, introducing a second layer of chemical diversity. This sequential, 'split-and-pool' compatible functionalization is a direct application of the evidence for its dual reactive sites [1].

Medicinal Chemistry Hit-to-Lead Optimization of Kinase Inhibitors

Thiazolo[3,2-a]pyrimidines are recognized purine isosteres and kinase inhibitor scaffolds. The target compound's differentiated physicochemical profile (higher MW and logP) compared to non-brominated analogs can be exploited to fill a lipophilic pocket in a kinase's ATP-binding site. Procurement of this specific brominated building block allows medicinal chemists to directly explore the SAR of a halogen-hinge region interaction without needing to synthesize the brominated core from scratch, significantly accelerating the exploration of chemical space around a lead molecule.

Synthesis of Acetylcholinesterase (AChE) Inhibitor Probes with Altered Property Space

Given the established activity of 5H-thiazolo[3,2-a]pyrimidines as AChE inhibitors, this compound serves as a key intermediate for creating novel brain-penetrant probes. The presence of the bromine atom increases the compound's lipophilicity (ΔLogP > 0.92) , which is generally correlated with improved blood-brain barrier penetration. Researchers developing CNS-active AChE inhibitors can procure this compound to synthesize candidate molecules that inherently reside in a more favorable property space for CNS drug discovery, compared to candidates derived from the less lipophilic non-brominated analog.

Development of Heterocyclic Chemosensors and Functional Materials

The push-pull electronic nature of the thiazolopyrimidinone core, modulated by the electron-withdrawing Br and Cl substituents, makes this a candidate for optoelectronic materials. The C6-Br and C7-CH2Cl handles allow for the sequential attachment of different donor and acceptor groups to fine-tune photophysical properties, a strategy validated by the compound's use as a starting material for complex fused heterocycles via Thorpe-Ziegler and Pictet-Spengler reactions [2]. This specific derivative is the required feedstock for creating unsymmetrical, highly conjugated molecular systems.

Quote Request

Request a Quote for 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.